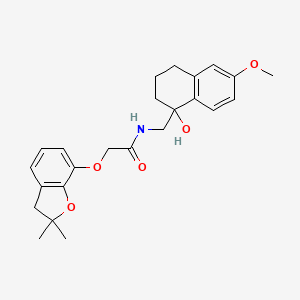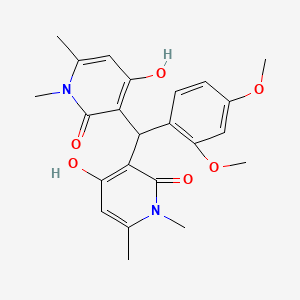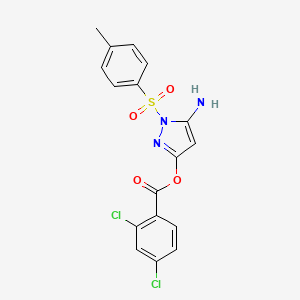![molecular formula C17H19ClN2O3S B2551915 N-[(3-benzenesulfonamidophenyl)methyl]-2-chloro-N-methylpropanamide CAS No. 2411300-29-1](/img/structure/B2551915.png)
N-[(3-benzenesulfonamidophenyl)methyl]-2-chloro-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-benzenesulfonamidophenyl)methyl]-2-chloro-N-methylpropanamide is a synthetic organic compound that features a benzenesulfonamide group, a chlorinated propanamide moiety, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-benzenesulfonamidophenyl)methyl]-2-chloro-N-methylpropanamide typically involves multiple steps:
Formation of the Benzenesulfonamide Intermediate: The initial step involves the sulfonation of benzene to form benzenesulfonic acid, which is then converted to benzenesulfonamide through an amidation reaction.
Alkylation: The benzenesulfonamide intermediate is then alkylated with a suitable alkylating agent to introduce the phenylmethyl group.
Chlorination: The next step involves the chlorination of the propanamide moiety using reagents such as thionyl chloride or phosphorus pentachloride.
Methylation: Finally, the compound is methylated using methyl iodide or a similar methylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(3-benzenesulfonamidophenyl)methyl]-2-chloro-N-methylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorinated propanamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzenesulfonamide and propanamide groups.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
Substitution: Products depend on the nucleophile used, such as azides or nitriles.
Oxidation: Products include sulfonic acids or carboxylic acids.
Reduction: Products include amines or alcohols.
Hydrolysis: Products include carboxylic acids and amines.
Scientific Research Applications
N-[(3-benzenesulfonamidophenyl)methyl]-2-chloro-N-methylpropanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and coatings.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-[(3-benzenesulfonamidophenyl)methyl]-2-chloro-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonamide group is known to inhibit certain enzymes by mimicking the natural substrate, while the chlorinated propanamide moiety can interact with nucleophilic sites in proteins. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-benzenesulfonamidophenyl)-2-chloropropanamide
- N-(3-benzenesulfonamidophenyl)methyl-2-chloropropanamide
- N-(3-benzenesulfonamidophenyl)methyl-2-chloroacetamide
Uniqueness
N-[(3-benzenesulfonamidophenyl)methyl]-2-chloro-N-methylpropanamide is unique due to the presence of both the benzenesulfonamide and chlorinated propanamide groups, which confer distinct chemical reactivity and biological activity. The methyl group further enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[[3-(benzenesulfonamido)phenyl]methyl]-2-chloro-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-13(18)17(21)20(2)12-14-7-6-8-15(11-14)19-24(22,23)16-9-4-3-5-10-16/h3-11,13,19H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEIMGPTOBCIPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-((4-Ethoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2551839.png)



![2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2551843.png)

![5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2551845.png)
![N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2551846.png)




